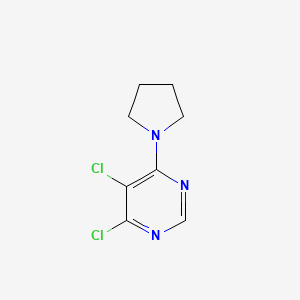

4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine

CAS No.: 1823901-77-4

Cat. No.: VC3424219

Molecular Formula: C8H9Cl2N3

Molecular Weight: 218.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823901-77-4 |

|---|---|

| Molecular Formula | C8H9Cl2N3 |

| Molecular Weight | 218.08 g/mol |

| IUPAC Name | 4,5-dichloro-6-pyrrolidin-1-ylpyrimidine |

| Standard InChI | InChI=1S/C8H9Cl2N3/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2 |

| Standard InChI Key | OKBAEUKEKRQWSY-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=C(C(=NC=N2)Cl)Cl |

| Canonical SMILES | C1CCN(C1)C2=C(C(=NC=N2)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It features a six-membered pyrimidine ring with two nitrogen atoms, two chlorine atoms at positions 4 and 5, and a pyrrolidinyl group attached to position 6. The molecular structure creates a unique electron distribution pattern that significantly influences its chemical behavior and potential applications in various scientific fields.

Physical and Chemical Properties

The compound possesses distinct physical and chemical properties that determine its behavior in various environments and reactions. The table below summarizes the key properties of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine:

| Property | Value |

|---|---|

| CAS Registry Number | 1823901-77-4 |

| Molecular Formula | C8H9Cl2N3 |

| Molecular Weight | 218.08 g/mol |

| IUPAC Name | 4,5-dichloro-6-pyrrolidin-1-ylpyrimidine |

| Standard InChI | InChI=1S/C8H9Cl2N3/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2 |

| Standard InChIKey | OKBAEUKEKRQWSY-UHFFFAOYSA-N |

| SMILES Notation | C1CCN(C1)C2=C(C(=NC=N2)Cl)Cl |

| PubChem Compound ID | 129416049 |

The compound's structure contains multiple reactive sites, including the chlorine atoms that can participate in nucleophilic substitution reactions and the nitrogen atoms that can engage in hydrogen bonding and coordination with metal ions. These structural features contribute to its chemical versatility and potential applications in pharmaceutical development.

Structural Analysis

The molecular structure of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine consists of a planar pyrimidine ring with the pyrrolidinyl group likely positioned perpendicular to this plane. The presence of two electronegative chlorine atoms at positions 4 and 5 creates an electron-deficient region in the pyrimidine ring, making these positions susceptible to nucleophilic attack. The pyrrolidinyl group, a five-membered saturated heterocycle containing nitrogen, contributes to the compound's three-dimensional structure and influences its solubility and binding properties in biological systems.

Chemical Reactivity and Reactions

The reactivity of 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine is determined by its structural features, particularly the electron-deficient pyrimidine ring and the reactive chlorine substituents. Understanding these reaction patterns is essential for its application in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 of the pyrimidine ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles. These reactions can proceed through:

-

Amino substitutions: Reactions with primary or secondary amines to form mono- or di-substituted amino derivatives

-

Alkoxy substitutions: Reactions with alcohols or alkoxides to form ether derivatives

-

Thio substitutions: Reactions with thiols or thiolates to form thioether derivatives

The relative reactivity of the chlorine atoms at positions 4 and 5 would be influenced by the presence of the pyrrolidinyl group at position 6, which can donate electrons into the pyrimidine ring through resonance.

Oxidation and Reduction Reactions

Like other pyrimidine derivatives, 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine may undergo:

-

Oxidation reactions: Formation of N-oxides at the ring nitrogen atoms

-

Reduction reactions: Reduction of the pyrimidine ring to form dihydro- or tetrahydropyrimidine derivatives

These transformations can significantly alter the compound's electronic properties and biological activities.

Coupling Reactions

The compound can potentially participate in various coupling reactions, including:

-

Cross-coupling reactions: Palladium-catalyzed Suzuki, Stille, or Sonogashira couplings at the chlorinated positions

-

Cyclization reactions: Formation of fused ring systems through intramolecular reactions

-

Coordination chemistry: Interaction with metal ions through the nitrogen atoms of the pyrimidine ring

These reactions can be utilized for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Comparison with Structurally Similar Compounds

Understanding the similarities and differences between 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine and related compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with 4,5-Dichloro-6-(1-piperidinyl)pyrimidine

4,5-Dichloro-6-(1-piperidinyl)pyrimidine differs from the target compound by having a six-membered piperidine ring instead of the five-membered pyrrolidine ring. This structural difference results in:

-

Conformational differences: The six-membered piperidine ring adopts chair conformations, while the five-membered pyrrolidine ring exists in envelope conformations.

-

Spatial arrangement: The different ring sizes affect the three-dimensional presentation of the nitrogen atom, potentially influencing interactions with biological targets.

-

Lipophilicity: The additional methylene group in piperidine increases the compound's lipophilicity compared to the pyrrolidine analog.

These differences can significantly influence the compounds' biological activities, binding affinities, and physicochemical properties.

Comparison with Other Dichloropyrimidines

4,6-Dichloropyrimidine, as described in search result , differs from 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine in chlorine position and the absence of a pyrrolidinyl group. These structural differences result in:

-

Reactivity patterns: Different positions of chlorine atoms lead to different reactivity patterns in nucleophilic substitution reactions.

-

Electronic properties: The absence of the electron-donating pyrrolidinyl group in 4,6-dichloropyrimidine results in a more electron-deficient pyrimidine ring.

-

Physical properties: 4,6-Dichloropyrimidine has a reported boiling point of 350.7 K at 0.720 bar pressure , which provides a reference point for estimating the properties of related compounds.

Understanding these structure-property relationships is essential for the rational design of pyrimidine derivatives with tailored properties for specific applications.

Future Research Directions

Research on 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine and related compounds presents numerous opportunities for scientific exploration and application development. Several promising avenues for future research include:

Medicinal Chemistry Investigations

Given the potential pharmaceutical applications of pyrimidine derivatives, further investigations could focus on:

-

Systematic structure-activity relationship studies to optimize biological activity

-

Development of targeted libraries based on the 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine scaffold

-

Exploration of dual-action compounds by combining this scaffold with other pharmacophores

-

Investigation of specific disease targets, particularly in cancer and viral infections

These studies could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Synthetic Methodology Development

Advances in synthetic methods for preparing 4,5-Dichloro-6-(1-pyrrolidinyl)pyrimidine and its derivatives could include:

-

Development of more efficient, selective, and environmentally friendly synthetic routes

-

Exploration of catalytic methods for functionalization of the pyrimidine scaffold

-

Application of flow chemistry techniques for continuous production

-

Investigation of biocatalytic approaches for stereoselective transformations

These methodological advances would facilitate access to a broader range of derivatives for structural diversification and application testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume